molecular formula C17H11FN2O2S B1211991 (5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one

(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one

Cat. No. B1211991
M. Wt: 326.3 g/mol
InChI Key: PSIHFKPXRKBLPT-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)-oxomethyl]-5-(phenylmethylene)-2-sulfanylidene-4-imidazolidinone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Antimicrobial and Antifungal Applications

(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one and its derivatives have shown potential as antimicrobial and antifungal agents. Studies have documented their effectiveness against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. For instance, Desai et al. (2013) synthesized fluorine-containing 5-arylidene derivatives bearing thiazolidinone and evaluated them for antimicrobial activity, finding certain derivatives to be notably potent (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).

Synthesis and Structural Studies

The compound and its derivatives have been a subject of structural analysis and synthesis studies, contributing to the understanding of their molecular configuration and potential applications. Kobyłka et al. (2019) conducted synthesis and spectroscopy of 2-thiohydantoin derivatives, including a variant of the compound, for potential use as fungicides. Their study involved theoretical calculations to predict the most probable structures (Kobyłka, K., Żuchowski, G., Tejchman, W., & Zborowski, K., 2019).

Anticancer Activity

This compound and its analogs have been researched for their potential anticancer properties. Wu et al. (2006) identified benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs that effectively induce apoptosis in cancer cells, demonstrating their potential as cancer therapeutics (Wu, S., Guo, W., Teraishi, F., Pang, J., Kaluarachchi, K., Zhang, L., Davis, J., Dong, F., Yan, B., & Fang, B., 2006).

Pharmaceutical Synthesis and Evaluation

The compound and its derivatives have been synthesized for pharmaceutical applications, exploring their potential as therapeutic agents. For example, Patil et al. (2010) synthesized novel derivatives of 5-benzylidene-2,4-thiazolidinediones and evaluated their antiproliferative activity, highlighting the therapeutic potential of these compounds (Patil, V. K., Tilekar, K., Mehendale-Munj, S., Mohan, R., & Ramaa, C., 2010).

properties

Product Name

(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C17H11FN2O2S

Molecular Weight

326.3 g/mol

IUPAC Name

(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H11FN2O2S/c18-13-8-6-12(7-9-13)16(22)20-14(15(21)19-17(20)23)10-11-4-2-1-3-5-11/h1-10H,(H,19,21,23)/b14-10+

InChI Key

PSIHFKPXRKBLPT-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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